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molecular formula C7H6BrNO B8612632 3-Bromo-5-(oxiran-2-yl)pyridine

3-Bromo-5-(oxiran-2-yl)pyridine

Cat. No. B8612632
M. Wt: 200.03 g/mol
InChI Key: GTLZPFBXTPUGHQ-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of trimethylsulfoxonium iodide (CAS#1774-47-6, 11.83 g, 53.8 mmol) in methyl sulfoxide (80 mL), was added slowly sodium hydride (60% dispersion in oil, 1.989 g, 49.7 mmol). The reaction was permitted to stir for 15 min at room temperature. A solution of 5-bromo-pyridine-3-carbaldehyde (CAS#135124-70-8, 5.0 g, 26.9 mmol) in dimethylsulfoxide (20 mL) was added slowly to the reaction mixture. The reaction permitted to stir for 10 minutes after the addition was complete. The reaction was cooled to 0° C., quenched with brine, and diluted with diethyl ether. The layers were separated and the aqueous layer was extracted two additional times with diethyl ether. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 3-bromo-5-oxiranyl-pyridine; MS: (ES+) m/z 200.0 (M+H)+.
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
1.989 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[Br:9][C:10]1[CH:11]=[C:12]([CH:16]=[O:17])[CH:13]=[N:14][CH:15]=1>CS(C)=O>[Br:9][C:10]1[CH:15]=[N:14][CH:13]=[C:12]([CH:16]2[CH2:2][O:17]2)[CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11.83 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
1.989 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with brine
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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